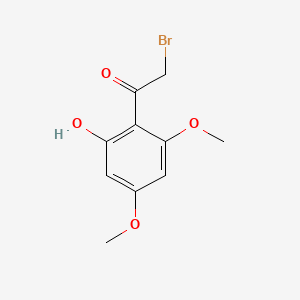

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there is no direct synthesis method available for 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, similar compounds have been synthesized through bromination reactions . For instance, bromination of 2-hydroxy-4-nitroacetophenone in refluxing acetic acid has been used to synthesize related compounds .科学的研究の応用

Synthetic Technology Improvement

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone's synthesis involves brominating 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% and a purity of 90.2%. This compound serves as a key intermediate in the synthesis of Synephrine (Li Yu-feng, 2013).

Electrophilic Bromination

The selective α-monobromination of various alkylaryl ketones, including derivatives similar to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, using ionic liquids, demonstrates its potential in regioselective bromination processes (W. Ying, 2011).

Metabolic Studies

While not directly relevant to the specific compound , studies on the metabolism of similar brominated compounds in rats provide insights into possible metabolic pathways and transformations that might be applicable to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone (T. Kanamori et al., 2002).

Pyrolysis Products

Research on the pyrolysis of similar brominated compounds can inform about the stability and degradation products of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone under high-temperature conditions (Kelly B Texter et al., 2018).

Laccase-Mediated Degradation

Studies on the laccase-mediated degradation of phenolic lignin substructure model compounds, including those similar to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, are relevant for understanding its potential biodegradation pathways (S. Kawai et al., 1988).

Chemical Protective Group

Research on the synthesis of similar bromo-alkylaryl ketones indicates the potential of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone as an effective chemical protective group in organic synthesis (Li Hong-xia, 2007).

Bioevaluation in Nematicidal Activity

The bioevaluation of compounds structurally related to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone against root-knot nematode demonstrates its potential application in agricultural pest control (Sumona Kumari et al., 2014).

Photophysical Investigation

Studies on compounds with similar structural features, focusing on their photophysical properties like fluorescence quantum yield and dipole moments, can inform on the potential use of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone in material sciences or as a probe in analytical chemistry (A. Asiri et al., 2017).

特性

IUPAC Name |

2-bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQORRKQECTEGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CBr)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2461590.png)

![3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2461595.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-fluorophenyl) pyrrolidin-2-one](/img/structure/B2461596.png)

![ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2461598.png)

![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2461604.png)